

An In-depth Technical Guide to 2-Aminoacetic Acid (Glycine)

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Compound of Interest

Compound Name: 2-aminoacetic acid

Cat. No.: B1601395

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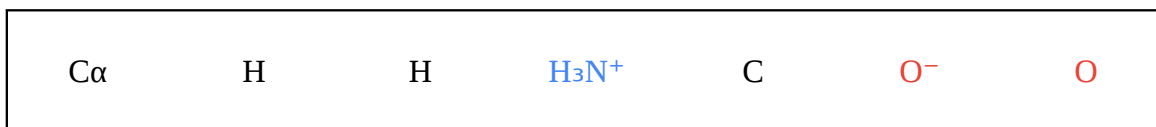
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacetic acid, commonly known as glycine, is the simplest of the 20 proteinogenic amino acids, distinguished by a single hydrogen atom as its side chain.^[1] This unique structure renders glycine achiral and imparts a high degree of flexibility within polypeptide chains.^[1] Beyond its fundamental role as a building block of proteins, glycine functions as a critical neurotransmitter in the central nervous system and serves as a key intermediate in numerous metabolic pathways.^{[1][2]} Its versatility also extends to industrial applications, where it is utilized as a sweetener, a buffering agent, and a precursor in the synthesis of various chemical products, including pharmaceuticals.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of glycine, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

The chemical structure of **2-aminoacetic acid** is characterized by a central alpha-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), and two hydrogen atoms. In aqueous solutions at physiological pH, glycine predominantly exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).^[1]

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Identifier	Value
IUPAC Name	2-aminoacetic acid
Common Name	Glycine[1]
Abbreviation	Gly, G[2]
CAS Number	56-40-6[4]
Molecular Formula	$\text{C}_2\text{H}_5\text{NO}_2$ [2]
SMILES	<chem>C(C(=O)O)N</chem>
InChIKey	DHMQDGOQFOQNFH-UHFFFAOYSA-N

Physicochemical Properties

Glycine is a white, crystalline solid with a sweet taste.[1] Its physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Molar Mass	75.07 g/mol	[4]
Appearance	White crystalline powder	[4]
Odor	Odorless	[4]
Taste	Sweet	[1]
Melting Point	233 °C (decomposes)	[1]
Density	~1.16 g/cm ³	[4]

Solubility and Acidity

Property	Value	Reference(s)
Solubility in Water	249.9 g/L at 25 °C	[1]
Solubility in other solvents	Sparingly soluble in ethanol, insoluble in ether	[4]
pKa (Carboxyl group)	2.34	[1]
pKa (Amino group)	9.6	[1]
Isoelectric Point (pI)	5.97	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (ppm)	Multiplicity	Solvent	Reference(s)
^1H	~3.55	Singlet	D ₂ O	[6]
^{13}C (α -carbon)	42.5	-	D ₂ O	[7]
^{13}C (Carbonyl)	176.5 (α -form), 174.6 (γ -form)	-	Solid-state	[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference(s)
3150-2500	N-H stretch (amino group)	[10]
1610	N-H bend (amino group)	[10]
1585	C=O stretch (asymmetric, carboxylate)	[11]
1413	C=O stretch (symmetric, carboxylate)	[11]
1333	C-H bend	[11]
1132	C-N stretch	[10]

Mass Spectrometry

The fragmentation of glycine in mass spectrometry typically involves the loss of the carboxyl group. Key fragments observed include:

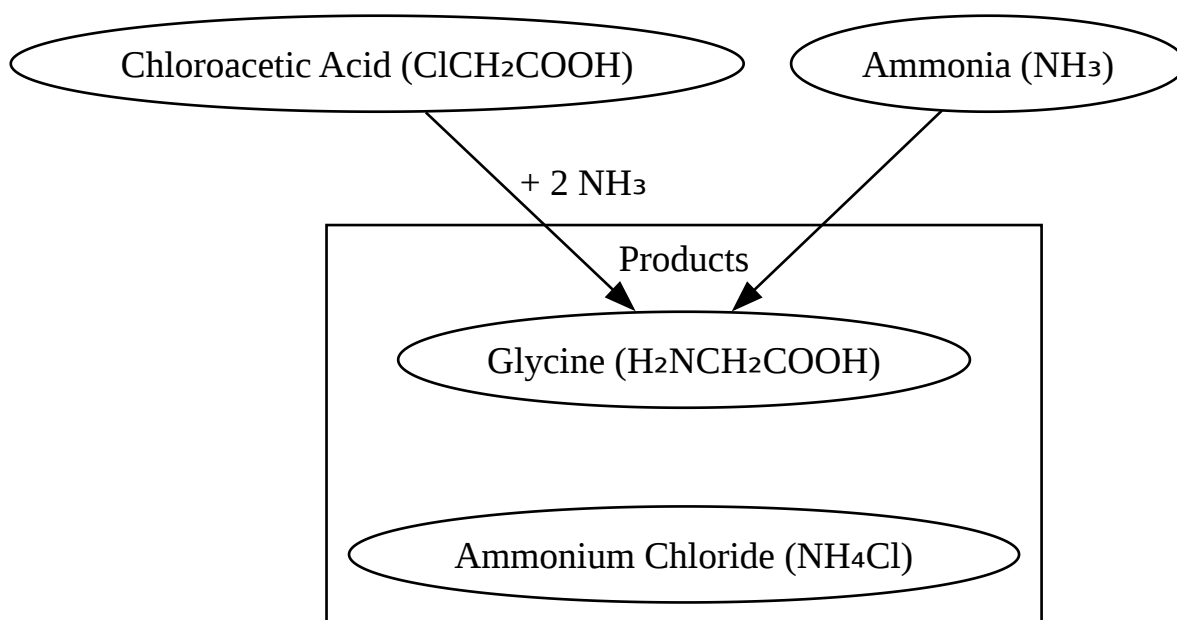
m/z	Fragment
75	[M] ⁺ (Molecular ion)
30	[CH ₂ NH ₂] ⁺
28	[CH ₂ N] ⁺

Chemical Synthesis

Glycine can be synthesized through various methods, with the amination of chloroacetic acid and the Strecker synthesis being the most common industrial processes.[1]

Amination of Chloroacetic Acid

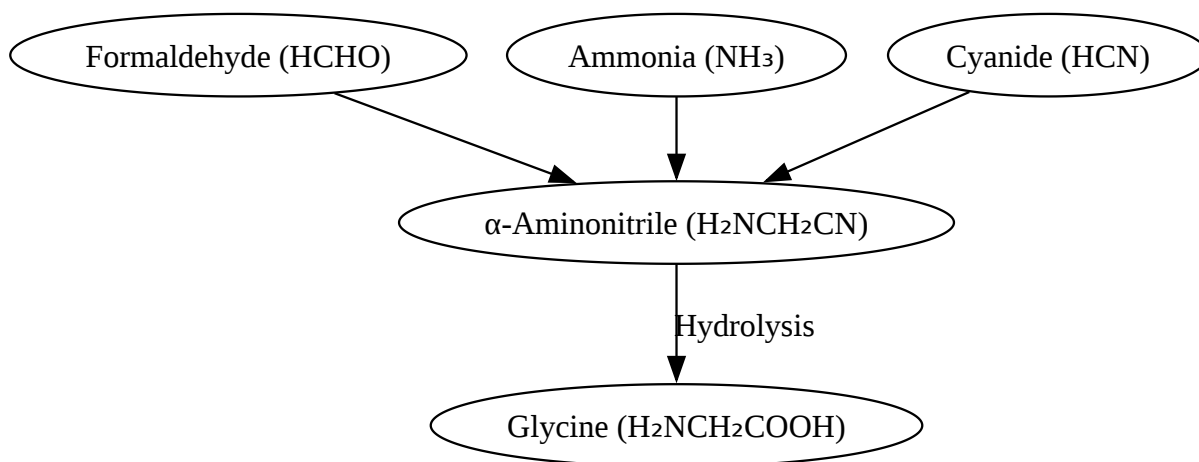
This method involves the reaction of chloroacetic acid with an excess of ammonia. The ammonia acts as a nucleophile, displacing the chloride ion to form glycine and ammonium chloride.[12]



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Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (formaldehyde for glycine), ammonia, and cyanide.[1] The reaction proceeds through an α -aminonitrile intermediate, which is then hydrolyzed to yield the amino acid.[1][13]



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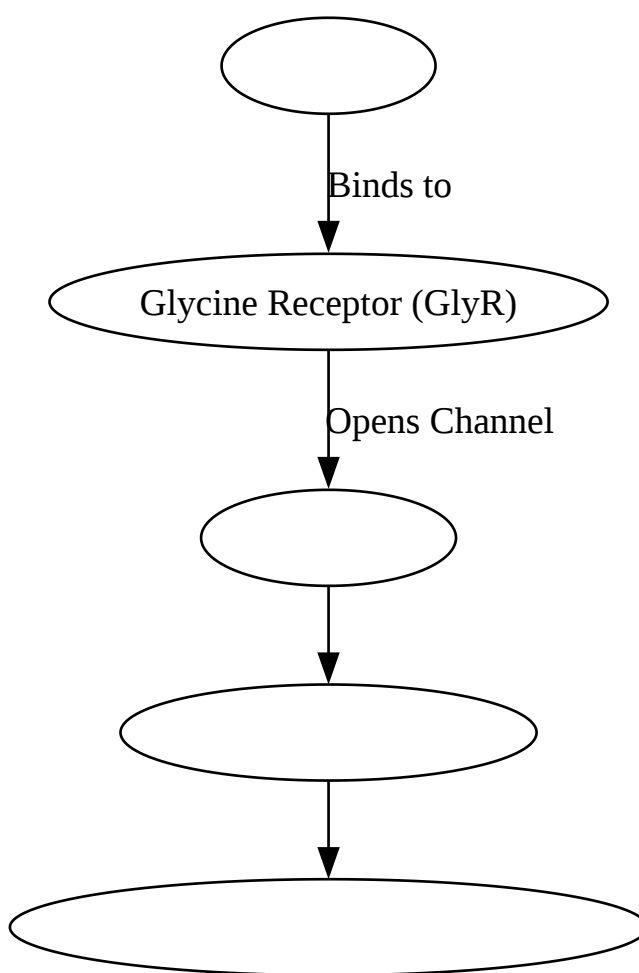
Biological Significance and Signaling Pathways

Glycine plays a multifaceted role in biological systems.

Neurotransmission

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[1] It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[14][15]

Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and reducing its excitability.[14]

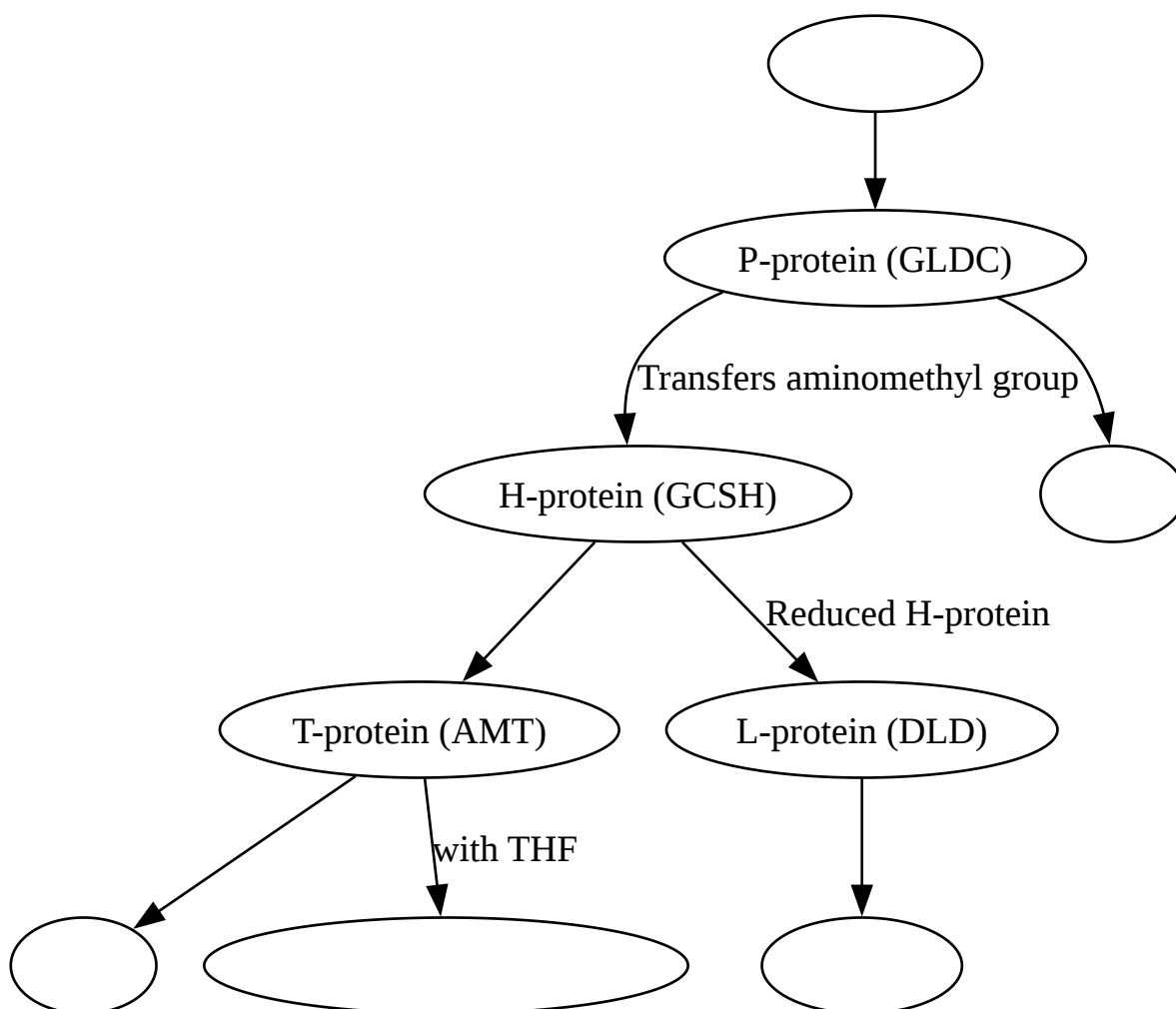


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Glycine Cleavage System

The glycine cleavage system (GCS) is a multi-enzyme complex located in the mitochondria that catalyzes the breakdown of glycine.[16][17] This system is crucial for one-carbon metabolism,

providing one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[16]



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Applications in Research and Drug Development

Glycine's unique properties make it valuable in various scientific and pharmaceutical applications.

- **Protein Chemistry:** Glycine is a key component of buffers used in protein electrophoresis, such as Tris-Glycine-SDS running buffer for SDS-PAGE, where it helps maintain a stable pH. [18]

- **Drug Formulation:** It is used as an excipient in some pharmaceutical formulations to improve the gastric absorption of drugs.[\[18\]](#)
- **Therapeutic Potential:** Research is ongoing into the therapeutic uses of glycine for conditions such as schizophrenia and stroke, and for protecting the kidneys and liver from certain toxins.[\[19\]](#)
- **Chemical Feedstock:** Glycine serves as a precursor in the synthesis of various compounds, including the herbicide glyphosate.[\[18\]](#)

Experimental Protocols

Synthesis of Glycine via Amination of Chloroacetic Acid

Materials:

- Chloroacetic acid
- Concentrated aqueous ammonia (sp. gr. 0.90)
- Methyl alcohol
- Ether
- 12 L round-bottomed flask
- Stirring apparatus
- Water bath
- Apparatus for vacuum distillation
- 2 L beaker
- Büchner funnel
- Ice bath

Procedure:

- In a 12 L round-bottomed flask, place 8 L of concentrated aqueous ammonia.
- Gradually add 189 g of chloroacetic acid to the ammonia with constant stirring.
- Continue stirring until all the chloroacetic acid has dissolved.
- Allow the solution to stand at room temperature for approximately 48 hours.
- Concentrate the solution on a water bath under reduced pressure to a volume of about 200 cc.
- Transfer the concentrated solution of glycine and ammonium chloride to a 2 L beaker. Rinse the flask with a small amount of water and add it to the beaker.
- Bring the final volume of the solution to 250 cc with water.
- Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.
- Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.
- Collect the glycine crystals by filtration using a Büchner funnel.
- Wash the crystals by suspending them in 500 cc of 95% methyl alcohol.
- Collect the crystals again on the filter and wash with a small amount of methyl alcohol, followed by ether.
- Air dry the purified glycine. The expected yield is 96-98 g.[\[12\]](#)

Sorensen's Formal Titration for the Estimation of Glycine

Principle: The amino group of glycine interferes with the direct titration of its carboxyl group with a standard base. Formaldehyde is added to block the amino group by forming a Schiff base, allowing for the accurate titration of the carboxyl group with sodium hydroxide using phenolphthalein as an indicator.[\[20\]](#)[\[21\]](#)

Materials:

- Glycine solution (unknown concentration)
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Neutral 40% formalin solution (formaldehyde)
- Phenolphthalein indicator
- Burette
- Pipette
- Conical flask

Procedure:

- Pipette a known volume (e.g., 20 mL) of the glycine solution into a conical flask.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed. Record this initial volume of NaOH.
- To the now neutralized solution, add a known volume (e.g., 10 mL) of neutral formalin solution. The pink color will disappear as the solution becomes acidic.
- Continue the titration with the 0.1 M NaOH solution until the faint pink color reappears and persists. Record the final volume of NaOH.
- The volume of NaOH used after the addition of formalin corresponds to the amount of glycine present in the sample.
- Calculate the concentration of glycine using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of NaOH used after adding formalin, and M_2 and V_2 are the molarity and volume of the glycine solution.[\[20\]](#)

Preparation of 10x Tris-Glycine SDS-PAGE Running Buffer

Materials:

- Tris base
- Glycine
- Sodium dodecyl sulfate (SDS)
- Deionized water
- Graduated cylinder
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- To prepare 1 L of 10x Tris-Glycine SDS Running Buffer, add the following to 800 mL of deionized water:
 - 30.3 g of Tris base
 - 144 g of Glycine
 - 10 g of SDS[19][22]
- Stir the solution until all components are completely dissolved.
- Adjust the final volume to 1 L with deionized water.
- The pH of the 10x buffer should be approximately 8.3 and does not typically require adjustment.

- For use, dilute the 10x stock solution to 1x with deionized water (e.g., 100 mL of 10x buffer in 900 mL of water).[19]

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